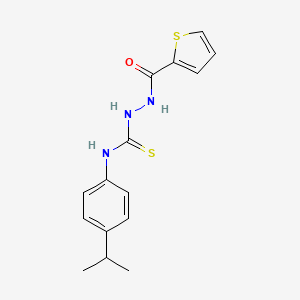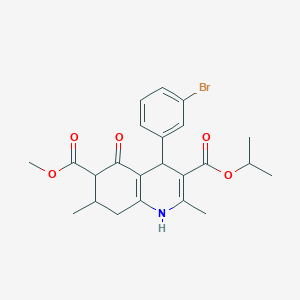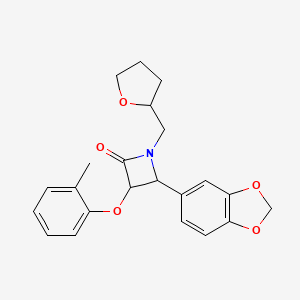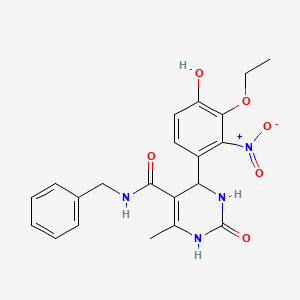
N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, also known as ITC-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a hydrazinecarbothioamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide exhibits cytotoxic effects on cancer cells, making it a promising candidate for the development of anticancer drugs. N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been found to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, making it a potential candidate for the development of antibacterial agents.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules. For example, N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of nucleotides. This inhibition may lead to the depletion of nucleotides, which are essential for DNA synthesis and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide can induce apoptosis, or programmed cell death, in cancer cells. N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to exhibit antibacterial activity by inhibiting the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is that it exhibits cytotoxic effects on cancer cells, making it a promising candidate for the development of anticancer drugs. In addition, N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to exhibit antibacterial activity, making it a potential candidate for the development of antibacterial agents. However, one limitation of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide. First, further studies are needed to elucidate the mechanism of action of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide. This will help to better understand how the compound exerts its effects and may aid in the development of more effective therapeutic agents. Second, studies are needed to investigate the potential of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide as an anticancer drug and antibacterial agent in vivo. This will help to determine the efficacy and safety of the compound in animal models. Finally, studies are needed to investigate the potential of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide for the treatment of other diseases, such as viral infections and autoimmune disorders.
Eigenschaften
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-10(2)11-5-7-12(8-6-11)16-15(20)18-17-14(19)13-4-3-9-21-13/h3-10H,1-2H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFWIARMXUZLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(cyclopentylmethyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4137252.png)
acetic acid](/img/structure/B4137269.png)
![4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4137279.png)


![N-(3-chlorophenyl)-5-nitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B4137295.png)
![N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B4137298.png)

![2-(1-adamantyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4137314.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4137318.png)
![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4137327.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4137354.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4137358.png)